molecular formula C6H9N5S B1419444 {[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea CAS No. 1193390-69-0

{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea

Cat. No. B1419444
M. Wt: 183.24 g/mol
InChI Key: PNVMXCWPCKOFKI-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(1-Methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea is a chemical compound with the molecular formula C6H9N5S . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Antimicrobial Activities

  • A study synthesized N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives and evaluated their antibacterial and antifungal activities. These compounds, part of the 4-substituted pyrazolic compounds class, showed potential in bioactivity research (Nițulescu et al., 2010).

Cancer Research

  • Research on pyrazole thiourea chimeric derivatives showed apoptotic effects in human cancer cells. Notably, certain compounds within this group significantly induced apoptosis and affected various cancer-related proteins (Nițulescu et al., 2015).

Heterocyclic Compound Synthesis

  • A study involved the synthesis of Schiff bases as DNA gyrase B inhibitors. These compounds, which included 4-{[(Z)-(1,3-diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols, exhibited significant anti-inflammatory, antioxidant, and antibacterial activities (Kate et al., 2018).

properties

IUPAC Name

[(E)-(1-methylpyrazol-4-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-11-4-5(3-9-11)2-8-10-6(7)12/h2-4H,1H3,(H3,7,10,12)/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVMXCWPCKOFKI-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea
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{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea
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